5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
CAS No.: 1946822-04-3
Cat. No.: VC6280787
Molecular Formula: C7H6F2N6O2S
Molecular Weight: 276.22
* For research use only. Not for human or veterinary use.
![5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine - 1946822-04-3](/images/structure/VC6280787.png)
Specification
CAS No. | 1946822-04-3 |
---|---|
Molecular Formula | C7H6F2N6O2S |
Molecular Weight | 276.22 |
IUPAC Name | 5-[1-(2,2-difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C7H6F2N6O2S/c8-4(9)2-14-1-3(15(16)17)5(13-14)6-11-12-7(10)18-6/h1,4H,2H2,(H2,10,12) |
Standard InChI Key | QPWPTXPAKWDIQY-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN1CC(F)F)C2=NN=C(S2)N)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule combines a 1,3,4-thiadiazole ring (position 2 substituted with an amine group) with a 4-nitro-1H-pyrazole moiety at position 5. The pyrazole ring features a 2,2-difluoroethyl group at N1, introducing both fluorophilic characteristics and steric bulk. This architecture creates three distinct pharmacophoric regions:
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Thiadiazole core: Imparts π-deficient character and hydrogen-bonding capacity through the amine group
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Nitro-pyrazole system: Provides strong electron-withdrawing effects and potential redox activity
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Difluoroethyl chain: Enhances metabolic stability and membrane permeability via fluorine's lipophilic effects
Physicochemical Profile
The compound's balanced logP and moderate polar surface area suggest favorable absorption characteristics, while the nitro group may influence cytochrome P450 interactions .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge from existing protocols for analogous compounds:
Thiadiazole-Pyrazole Coupling Approach
Adapting methods from and, this route involves:
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Thiadiazole core synthesis: Condensation of thiosemicarbazide with substituted carboxylic acids under acidic conditions
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Pyrazole derivatization: Nucleophilic aromatic substitution introducing the difluoroethyl and nitro groups
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Suzuki-Miyaura coupling: Cross-coupling thiadiazole and pyrazole precursors using Pd catalysts
One-Pot Cyclization Strategy
Demonstrated in for pyrazole-thiadiazole hybrids:
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Simultaneous formation of both rings via controlled cyclocondensation
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Requires precise temperature control (80-100°C) and anhydrous conditions
Optimized Synthetic Protocol
Reaction monitoring via TLC (Rf = 0.34 in EtOAc) and NMR confirmation of key intermediates are critical for reproducibility .
Biological Activity Profile
The 4-nitro group enhances gram-positive activity through increased membrane interaction, while the difluoroethyl chain improves fungal cell wall penetration .
Anticancer Mechanisms
Preliminary studies on similar compounds suggest:
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Topoisomerase II inhibition: IC₅₀ = 3.2 μM (vs. Doxorubicin 0.8 μM)
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Apoptosis induction: 45% cell death in HeLa cells at 10 μM
Quantum mechanical calculations indicate the nitro group facilitates intercalation into DNA base pairs, while the thiadiazole amine participates in hydrogen bonding with kinase domains .
Structure-Activity Relationships
Substituent Effects
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Nitro position: 4-NO₂ shows 5x greater antimicrobial activity vs. 3-NO₂ isomers
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Fluorine substitution: Difluoroethyl enhances bioavailability vs. chloro analogs (t₁/₂ = 4.1 vs. 2.3 hr)
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Thiadiazole modification: 2-Amino substitution critical for kinase inhibition (ΔpIC₅₀ = 1.8 vs. methyl)
Comparative Pharmacokinetics
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